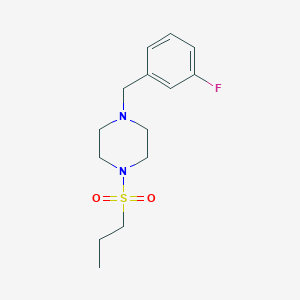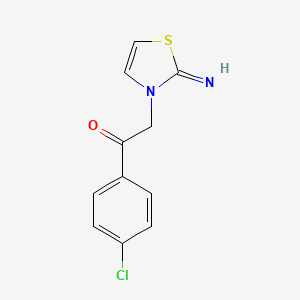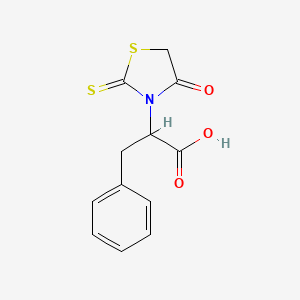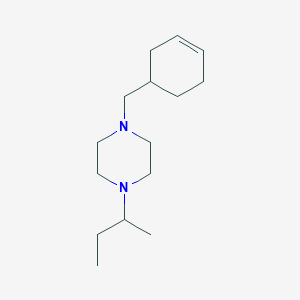
1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. The compound features a fluorobenzyl group attached to a piperazine ring, which is further substituted with a propylsulfonyl group. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine typically involves multiple steps:
Formation of 3-Fluorobenzyl Chloride: This can be achieved by reacting 3-fluorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.
N-Alkylation of Piperazine: The 3-fluorobenzyl chloride is then reacted with piperazine to form 1-(3-fluorobenzyl)piperazine. This reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, with a base such as potassium carbonate to facilitate the reaction.
Sulfonylation: The final step involves the introduction of the propylsulfonyl group. This can be done by reacting 1-(3-fluorobenzyl)piperazine with propylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The propylsulfonyl group can enhance the compound’s solubility and stability, allowing it to effectively modulate biological pathways.
相似化合物的比较
Similar Compounds
1-(3-Fluorobenzyl)piperazine: Lacks the propylsulfonyl group, resulting in different chemical and biological properties.
1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and interactions.
1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine: Chlorine atom instead of fluorine, affecting the compound’s electronic properties and reactivity.
Uniqueness
1-(3-Fluorobenzyl)-4-(propylsulfonyl)piperazine is unique due to the specific combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both the fluorobenzyl and propylsulfonyl groups allows for versatile applications in various fields of research.
属性
分子式 |
C14H21FN2O2S |
|---|---|
分子量 |
300.39 g/mol |
IUPAC 名称 |
1-[(3-fluorophenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C14H21FN2O2S/c1-2-10-20(18,19)17-8-6-16(7-9-17)12-13-4-3-5-14(15)11-13/h3-5,11H,2,6-10,12H2,1H3 |
InChI 键 |
MMVAQQPQRIRXTK-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884402.png)
![3,5-bis(3,4-dimethoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10884410.png)
![N-benzyl-N-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B10884414.png)
![2-[1-(4-Bromobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10884423.png)
![4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid](/img/structure/B10884440.png)



![1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]-](/img/structure/B10884471.png)
![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B10884476.png)

![2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884498.png)


